

# Application Notes and Protocols: Anti-PD-1 Antibody Combination Therapy with AT-0174

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The landscape of cancer immunotherapy is continually evolving, with combination therapies emerging as a cornerstone for overcoming treatment resistance and enhancing anti-tumor efficacy. A promising strategy involves the dual targeting of the programmed cell death protein 1 (PD-1) pathway and the tryptophan catabolism pathway. AT-0174 is an orally active, dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), the two rate-limiting enzymes in the kynurenine pathway of tryptophan degradation.[1][2] By inhibiting these enzymes, AT-0174 aims to reverse the immunosuppressive tumor microenvironment, thereby sensitizing tumors to immune checkpoint blockade with anti-PD-1 antibodies.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of **AT-0174** and anti-PD-1 antibody therapy. Detailed protocols for key in vivo and in vitro assays are provided to facilitate further research and development in this area.

# Mechanism of Action: Synergistic Immune Modulation



The combination of **AT-0174** and an anti-PD-1 antibody leverages two distinct but complementary mechanisms to enhance anti-tumor immunity.

- AT-0174: Reversing Metabolic Immunosuppression: IDO1 and TDO2 are frequently overexpressed in the tumor microenvironment, where they catabolize the essential amino acid tryptophan into kynurenine.[3][4] This process has two key immunosuppressive effects:
  - Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells.
  - Kynurenine Accumulation: The accumulation of kynurenine and its metabolites promotes
    the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor
    cells (MDSCs), further dampening the anti-tumor immune response. AT-0174, by inhibiting
    both IDO1 and TDO2, restores tryptophan levels and reduces kynurenine production,
    thereby alleviating this metabolic immunosuppression.[1][2]
- Anti-PD-1 Antibody: Restoring T-Cell Effector Function: The PD-1 receptor, expressed on activated T cells, interacts with its ligand, PD-L1, which is often upregulated on tumor cells. This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. Anti-PD-1 antibodies block this interaction, releasing the "brakes" on T cells and restoring their cytotoxic anti-tumor activity.

Synergy: The combination of **AT-0174** and an anti-PD-1 antibody creates a more favorable tumor microenvironment for T-cell-mediated tumor killing. **AT-0174** mitigates the immunosuppressive metabolic landscape, allowing for a more robust infiltration and activation of effector T cells, whose anti-tumor activity is then unleashed by the anti-PD-1 antibody.

## Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: Signaling pathway of AT-0174 and anti-PD-1 combination therapy.



#### **Preclinical Evaluation Workflow**



Click to download full resolution via product page

Caption: Preclinical experimental workflow for evaluating combination therapy.



## **Preclinical Data Summary**

The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of **AT-0174** and anti-PD-1 antibody therapy.

| Parameter                    | Vehicle<br>Control | AT-0174<br>Alone | Anti-PD-1<br>Alone | AT-0174 +<br>Anti-PD-1 | Reference |
|------------------------------|--------------------|------------------|--------------------|------------------------|-----------|
| Median<br>Survival<br>(days) | ~30                | 36               | 35                 | 50                     |           |
| Tumor<br>Growth              | Baseline           | Inhibition       | Inhibition         | Greater<br>Suppression | _         |

| Parameter                                 | Vehicle<br>Control | AT-0174<br>Treatment       | Combination<br>Therapy     | Reference    |
|-------------------------------------------|--------------------|----------------------------|----------------------------|--------------|
| Serum<br>Kynurenine                       | High               | Significantly<br>Decreased | Further<br>Decreased       |              |
| Serum<br>Tryptophan                       | Low                | Significantly<br>Elevated  | Further Elevated           | _            |
| Tumor Infiltrating Tregs (%)              | High               | Decreased                  | Significantly<br>Decreased | _            |
| Tumor Infiltrating MDSCs (%)              | High               | Decreased                  | Significantly<br>Decreased |              |
| NKG2D<br>Frequency on<br>NK cells (%)     | Low                | Increased                  | Significantly<br>Increased |              |
| NKG2D<br>Frequency on<br>CD8+ T cells (%) | Low                | Increased                  | Significantly<br>Increased | -            |
| CD8+/Treg Ratio                           | Baseline           | -                          | 4-fold increase            | <del>-</del> |



## **Experimental Protocols**

## Protocol 1: In Vivo Syngeneic Mouse Model of Non-Small Cell Lung Cancer

This protocol describes the establishment of a syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells and subsequent treatment with **AT-0174** and an anti-PD-1 antibody.

#### Materials:

- C57BL/6 mice (6-8 weeks old)
- Lewis Lung Carcinoma (LLC) or cisplatin-resistant LLC (LLC-CR) cells
- Complete RPMI 1640 medium (with 10% FBS, 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- AT-0174
- Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
- Vehicle for AT-0174 (e.g., 5% DMSO in sterile water)
- · Sterile syringes and needles
- Calipers for tumor measurement

#### Procedure:

- Cell Culture: Culture LLC or LLC-CR cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation for Injection:
  - Harvest cells at 80-90% confluency using trypsin-EDTA.



- Wash cells with sterile PBS and perform a cell count.
- $\circ$  Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10<sup>6</sup> cells per 100  $\mu$ L.
- Tumor Implantation:
  - Anesthetize C57BL/6 mice.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (2 x 10^5 cells) into the flank of each mouse.
- Treatment:
  - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Randomize mice into treatment groups (n=8-10 per group):
    - Group 1: Vehicle control
    - Group 2: AT-0174 (170 mg/kg, daily, oral gavage) for 15 days[1]
    - Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)[1]
    - Group 4: **AT-0174** (170 mg/kg, daily, oral gavage for 15 days) + Anti-PD-1 antibody (10 mg/kg, i.p., every 3 days)[1]
- Monitoring:
  - Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).
  - Monitor body weight and general health of the mice.
  - Record survival data.
- Endpoint Analysis:
  - At the end of the study (or when tumors reach a predetermined size), euthanize mice.



• Harvest tumors, spleens, and blood for ex vivo analysis (see Protocols 2 and 3).

## Protocol 2: Immune Cell Profiling of Tumor-Infiltrating Lymphocytes by Flow Cytometry

This protocol details the isolation and immunophenotyping of tumor-infiltrating lymphocytes (TILs).

#### Materials:

- Tumor tissue from Protocol 1
- RPMI 1640 medium
- Collagenase D (1 mg/mL)
- DNase I (100 μg/mL)
- Fetal Bovine Serum (FBS)
- 70 μm cell strainers
- · Red Blood Cell (RBC) Lysis Buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-mouse CD16/32)
- Fluorescently conjugated antibodies (see suggested panel below)
- Live/Dead stain
- Flow cytometer

#### Procedure:

- Tumor Digestion:
  - Mince the harvested tumor tissue into small pieces.



- Incubate the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
- Quench the digestion with RPMI containing 10% FBS.
- Single-Cell Suspension:
  - Pass the digested tissue through a 70 μm cell strainer.
  - Centrifuge the cell suspension and discard the supernatant.
- RBC Lysis:
  - Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
  - Wash the cells with FACS buffer.
- Staining:
  - Resuspend cells in FACS buffer and perform a cell count.
  - Stain with a Live/Dead dye according to the manufacturer's protocol.
  - Block Fc receptors with Fc block for 10-15 minutes.
  - Add the antibody cocktail (see table below) and incubate for 30 minutes on ice in the dark.
  - Wash the cells twice with FACS buffer.
- Flow Cytometry:
  - Resuspend the cells in FACS buffer.
  - Acquire events on a flow cytometer.
  - Analyze the data using appropriate software to quantify immune cell populations.

Suggested Flow Cytometry Panel:



| Target         | Fluorochrome | Cell Population Identified               |  |
|----------------|--------------|------------------------------------------|--|
| CD45           | AF700        | All leukocytes                           |  |
| CD3e           | BUV395       | T cells                                  |  |
| CD4            | BUV496       | Helper T cells                           |  |
| CD8a           | APC-R700     | Cytotoxic T cells                        |  |
| FoxP3          | PE           | Regulatory T cells (Tregs)               |  |
| NK1.1          | PE-Cy7       | Natural Killer (NK) cells                |  |
| NKG2D          | BV421        | Activating receptor on NK/T cells        |  |
| CD11b          | BV786        | Myeloid cells                            |  |
| Gr-1 (Ly-6G/C) | PerCP-Cy5.5  | Myeloid-derived suppressor cells (MDSCs) |  |
| F4/80 APC      |              | Macrophages                              |  |
| PD-1           | BB700        | Exhausted T cells                        |  |

# Protocol 3: Measurement of Tryptophan and Kynurenine by LC-MS/MS

This protocol outlines the extraction and analysis of tryptophan and kynurenine from plasma and tumor tissue.

#### Materials:

- Plasma and tumor tissue from Protocol 1
- Internal standards (e.g., Tryptophan-d5, Kynurenine-d4)
- Trichloroacetic acid (TCA) or other protein precipitation agent
- Acetonitrile



- Formic acid
- LC-MS/MS system with a C18 column

#### Procedure:

- Sample Preparation (Plasma):
  - Thaw plasma samples on ice.
  - To 50 μL of plasma, add the internal standard solution.
  - Precipitate proteins by adding 100 μL of ice-cold acetonitrile or TCA solution.
  - Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  - Transfer the supernatant to a new tube for LC-MS/MS analysis.
- Sample Preparation (Tumor Tissue):
  - Weigh a portion of the tumor tissue.
  - Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
  - Take an aliquot of the homogenate and add the internal standard.
  - Precipitate proteins as described for plasma.
  - Vortex and centrifuge to pellet the precipitate.
  - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
  - Inject the prepared samples onto a C18 column.
  - Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.



- Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific transitions for tryptophan, kynurenine, and their respective internal standards.
- Data Analysis:
  - Quantify the concentrations of tryptophan and kynurenine by comparing the peak areas of the analytes to their corresponding internal standards and using a standard curve.
  - Calculate the kynurenine/tryptophan ratio as an indicator of IDO1/TDO2 activity.

### Conclusion

The combination of the dual IDO1/TDO2 inhibitor **AT-0174** with an anti-PD-1 antibody represents a compelling therapeutic strategy to enhance anti-tumor immunity. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to further investigate its efficacy and mechanism of action across various cancer models. These studies are crucial for advancing this promising immunotherapeutic approach toward clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. AT-0174-001 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 3. researchgate.net [researchgate.net]
- 4. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Anti-PD-1 Antibody Combination Therapy with AT-0174]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377881#anti-pd1-antibody-combination-therapy-with-at-0174-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com